2-Benzimidamidoacetic acid
Overview
Description
2-Benzimidamidoacetic acid is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidamidoacetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions: 2-Benzimidamidoacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents such as chlorine or bromine; often in the presence of a catalyst.
Major Products Formed:
- Oxidation products include various benzimidazole derivatives.
- Reduction products are reduced forms of benzimidazole.
- Substitution products are halogenated benzimidazole derivatives .
Scientific Research Applications
2-Benzimidamidoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzimidamidoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety in the compound allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
- Benzimidazole
- 2-Aminobenzimidazole
- 2-Methylbenzimidazole
- 2-Phenylbenzimidazole
Comparison: 2-Benzimidamidoacetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This structural feature allows for more diverse chemical modifications and applications .
Properties
IUPAC Name |
2-[[amino(phenyl)methylidene]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNJTKQGYFSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376927 | |
Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32683-07-1 | |
Record name | N-(Iminophenylmethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32683-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32683-07-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.